molecular formula C8H14O3 B3386058 [(2R,6R)-6-Methyloxan-2-yl]acetic acid CAS No. 69493-11-4

[(2R,6R)-6-Methyloxan-2-yl]acetic acid

Cat. No.: B3386058
CAS No.: 69493-11-4
M. Wt: 158.19 g/mol
InChI Key: URCFGFMSZBUDDP-RNFRBKRXSA-N
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Description

[(2R,6R)-6-Methyloxan-2-yl]acetic acid is a chiral carboxylic acid derivative featuring a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at the 6-position and an acetic acid moiety at the 2-position. Its stereochemistry (2R,6R) confers distinct physicochemical and biological properties.

Properties

IUPAC Name

2-[(2R,6R)-6-methyloxan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6-3-2-4-7(11-6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCFGFMSZBUDDP-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512691
Record name [(2R,6R)-6-Methyloxan-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69493-11-4
Record name [(2R,6R)-6-Methyloxan-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,6R)-6-Methyloxan-2-yl]acetic acid typically involves the use of oxane derivatives and acetic acid. One common method includes the reaction of 6-methyloxane with acetic anhydride under acidic conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,6R)-6-Methyloxan-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or other reduced forms.

    Substitution: The methyl group or acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols.

Scientific Research Applications

[(2R,6R)-6-Methyloxan-2-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,6R)-6-Methyloxan-2-yl]acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may act on specific enzymes or receptors, modulating their activity and influencing cellular functions. For example, it may enhance or inhibit certain signaling pathways, leading to changes in gene expression or metabolic processes.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

2-[(2R,6R)-2,6-Dimethylmorpholin-4-yl]acetic Acid
  • Structure : Features a morpholine ring (oxygen and nitrogen in the ring) with two methyl groups (2R,6R) and an acetic acid side chain.
  • Applications : Morpholine derivatives are often used in drug design for improved solubility and bioavailability due to their polar nature .
2-((2R,6R)-6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,4-thiazepan-2-yl)acetic Acid
  • Structure : A seven-membered thiazepane ring (containing sulfur and nitrogen) with a benzyloxycarbonyl-protected amine and acetic acid group.
  • Key Differences: The thiazepane ring’s larger size and sulfur atom enhance conformational flexibility and metabolic stability. This compound is a precursor in the synthesis of mutanobactins, which exhibit microbiome-related bioactivity .
  • Applications : Used in total synthesis of antibiotics targeting bacterial biofilms .
[(2R,5R,6R)-4-[(1S)-2-(tert-Butylsulfonyl)-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic Acid
  • Structure: A morpholinone core with bulky aromatic and sulfonyl substituents.
  • Key Differences : The sulfonyl and chlorophenyl groups enhance lipophilicity and receptor-binding specificity. This compound is designed for high-affinity interactions in enzyme inhibition studies .

Pharmacological and Functional Comparisons

Analgesic Activity
  • (2R,6R)-Hydroxynorketamine (HNK): A ketamine metabolite with a bicyclic structure. While structurally distinct from the target compound, HNK lacks efficacy in acute pain models (e.g., hot plate and acetic acid writhing assays) but shows promise in chronic pain studies .
  • [(2R,6R)-6-Methyloxan-2-yl]acetic Acid: No direct analgesic data are available, but its oxane ring may offer metabolic stability advantages over HNK’s bicyclic system.
Antibiotic Derivatives
  • Amoxicillin and Ampicillin : Beta-lactam antibiotics with (2S,5R,6R) stereochemistry in their bicyclic cores. The acetic acid side chain in these compounds is critical for binding penicillin-binding proteins .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility & Stability
This compound C₈H₁₄O₃ 158.20 Oxane ring, carboxylic acid Moderate solubility in polar solvents
2-[(2R,6R)-2,6-Dimethylmorpholin-4-yl]acetic acid C₈H₁₅NO₃ 173.21 Morpholine ring, carboxylic acid High solubility due to polarity
2-((2R,6R)-6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,4-thiazepan-2-yl)acetic acid C₁₆H₂₀N₂O₅S 352.41 Thiazepane ring, carbamate Lipophilic, stable in organic solvents

Biological Activity

[(2R,6R)-6-Methyloxan-2-yl]acetic acid, with the molecular formula C8_8H14_{14}O3_3, is a compound derived from oxane. It has gained attention in scientific research due to its potential biological activities, which include various cellular processes and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methyl group at the 6th position and an acetic acid moiety at the 2nd position. Its structural characteristics influence its interaction with biological systems and its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity and influence signaling pathways, leading to alterations in gene expression and metabolic processes.

Potential Mechanisms Include:

  • Enzyme Modulation : The compound may enhance or inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to receptors, altering cellular responses.
  • Signaling Pathway Influence : The compound may affect various signaling cascades, impacting cellular functions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : It has been shown to scavenge free radicals, thus protecting cells from oxidative stress.
  • Cellular Proliferation : The compound may influence cell growth and differentiation in various cell types.

Case Studies

  • Cellular Response in Inflammatory Models : In vitro studies demonstrated that this compound significantly reduced the secretion of inflammatory markers in macrophage cell lines exposed to lipopolysaccharides (LPS) .
  • Antioxidant Activity Assessment : A study reported that the compound exhibited a notable reduction in reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential as an antioxidant agent .
  • Impact on Cancer Cell Lines : Research involving various cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis, suggesting its potential role in cancer therapy .

Data Tables

Biological ActivityObserved EffectReference
Anti-inflammatoryReduced cytokine secretion
AntioxidantDecreased ROS levels
Cellular proliferationInhibited growth in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,6R)-6-Methyloxan-2-yl]acetic acid
Reactant of Route 2
[(2R,6R)-6-Methyloxan-2-yl]acetic acid

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